molecular formula C11H13NO4 B15089764 Ethyl 3-(6-methoxypyridin-2-yl)-3-oxopropanoate

Ethyl 3-(6-methoxypyridin-2-yl)-3-oxopropanoate

Cat. No.: B15089764
M. Wt: 223.22 g/mol
InChI Key: LCSPSGWTZTYJTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(6-methoxypyridin-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methoxy group at the 6th position and an ethyl ester group at the 3rd position. It is used in various chemical reactions and has applications in scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(6-methoxypyridin-2-yl)-3-oxopropanoate typically involves the esterification of 3-(6-methoxypyridin-2-yl)-3-oxopropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(6-methoxypyridin-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 3-(6-methoxypyridin-2-yl)-3-oxopropanoic acid.

    Reduction: Ethyl 3-(6-methoxypyridin-2-yl)-3-hydroxypropanoate.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(6-methoxypyridin-2-yl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(6-methoxypyridin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and ester functionality allow the compound to participate in hydrogen bonding and hydrophobic interactions, which can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate
  • Ethyl 3-(6-methoxypyridin-3-yl)-3-oxopropanoate
  • Ethyl 3-(6-methoxypyridin-4-yl)-3-oxopropanoate

Uniqueness

Ethyl 3-(6-methoxypyridin-2-yl)-3-oxopropanoate is unique due to the specific positioning of the methoxy group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

ethyl 3-(6-methoxypyridin-2-yl)-3-oxopropanoate

InChI

InChI=1S/C11H13NO4/c1-3-16-11(14)7-9(13)8-5-4-6-10(12-8)15-2/h4-6H,3,7H2,1-2H3

InChI Key

LCSPSGWTZTYJTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=NC(=CC=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.